molecular formula C12H12N2O8 B1581056 Tetramethyl pyrazine-2,3,5,6-tetracarboxylate CAS No. 35042-21-8

Tetramethyl pyrazine-2,3,5,6-tetracarboxylate

Cat. No.: B1581056
CAS No.: 35042-21-8
M. Wt: 312.23 g/mol
InChI Key: MGVPCARAPIJCNH-UHFFFAOYSA-N
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Description

Tetramethyl pyrazine-2,3,5,6-tetracarboxylate (CAS 35042-21-8) is a high-value chemical building block with significant relevance in pharmaceutical and medicinal chemistry research. This compound is a fully esterified tetracarboxylate derivative of the natural alkaloid Tetramethylpyrazine (TMP, Ligustrazine), which is the active component isolated from the traditional Chinese medicine Ligusticum chuanxiong (Chuanqiong) . The parent compound, TMP, has been extensively studied for decades and possesses a broad spectrum of documented pharmacological activities, including effects on the cardiovascular and cerebrovascular systems, as well as demonstrated antitumor potential . Its mechanisms of action are multifaceted, involving anti-inflammatory, antioxidant, antiplatelet, and antiapoptotic pathways . Research into TMP's antitumor effects shows it can influence tumor cell proliferation, apoptosis, invasion, metastasis, and angiogenesis . As a synthetic derivative, this compound serves as a critical intermediate for the structural modification and development of novel TMP-based compounds. The multiple carboxylate groups make it a versatile precursor for further chemical transformations, aimed at enhancing the bioavailability, potency, or specificity of the parent molecule for advanced research applications in drug discovery . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in accordance with all relevant safety protocols.

Properties

IUPAC Name

tetramethyl pyrazine-2,3,5,6-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O8/c1-19-9(15)5-6(10(16)20-2)14-8(12(18)22-4)7(13-5)11(17)21-3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVPCARAPIJCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303142
Record name tetramethyl pyrazine-2,3,5,6-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35042-21-8
Record name NSC156943
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetramethyl pyrazine-2,3,5,6-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from Pyrazine-2,3,5,6-tetracarboxylic Acid and Methanol

Method Overview:
The classical and most direct approach to prepare tetramethyl pyrazine-2,3,5,6-tetracarboxylate involves esterification of pyrazine-2,3,5,6-tetracarboxylic acid with methanol under acidic conditions.

Procedure Details:

  • Pyrazine-2,3,5,6-tetracarboxylic acid is reacted with methanol in the presence of hydrogen chloride as a catalyst.
  • The reaction typically yields the tetramethyl ester with a reported yield of about 67%.
  • The product is isolated as a white crystalline solid with molecular formula C12H12N2O8 and molecular weight 312.23 g/mol.
  • This method is referenced in Korzhenevskii et al. (Russian Journal of General Chemistry, 2005) and summarized in chemical databases.

Two-Step Synthesis via Pyrazine-2,3,5,6-tetracarbonyl Tetrachloride Intermediate

Method Overview:
This method involves first converting the pyrazine-2,3,5,6-tetracarboxylic acid into its acid chloride derivative, pyrazine-2,3,5,6-tetracarbonyl tetrachloride, followed by esterification with methanol.

Step 1: Preparation of Pyrazine-2,3,5,6-tetracarbonyl Tetrachloride

  • A suspension of pyrazine-2,3,5,6-tetracarboxylic acid (6.0 g, 23.44 mmol) is refluxed with thionyl chloride (50 mL, 695 mmol) and a catalytic amount of DMF (100 µL) for 10 hours.
  • Excess thionyl chloride is removed under reduced pressure to yield the acid chloride as a white solid.
  • The acid chloride is stored under sealed conditions and used without further purification.

Step 2: Esterification to Tetramethyl Ester

  • The acid chloride is slowly added to cooled methanol (200 mL) at room temperature and stirred for 1 hour.
  • The crude product is filtered, washed with methanol, and purified by column chromatography on silica gel using a gradient from dichloromethane (DCM) to methanol/DCM (0.5:9.5).
  • The purified this compound is obtained as a white crystalline solid with a yield of approximately 30%.
  • Characterization by NMR and mass spectrometry confirms the structure (1H NMR: δ 3.96 ppm for OCH3 groups; exact mass for [C12H12N2O8+Na]+ found at 335.0515).

Comparative Data Table of Preparation Methods

Preparation Step Reagents & Conditions Yield (%) Product Form Notes
Direct esterification Pyrazine-2,3,5,6-tetracarboxylic acid + MeOH + HCl ~67 White crystalline solid Simple one-step method
Two-step via acid chloride intermediate 1) SOCl2, DMF, reflux 10 h; 2) Acid chloride + MeOH, RT ~30 White crystalline solid More complex, requires purification

Research Findings and Analytical Characterization

  • NMR Spectroscopy:
    The 1H NMR spectrum shows a singlet at approximately 3.96 ppm corresponding to the twelve protons of four methoxy groups. The 13C NMR spectrum shows signals at 163.23 ppm (carbonyl carbons), 144.23 ppm (aromatic carbons), and 53.64 ppm (methoxy carbons).

  • Mass Spectrometry:
    High-resolution electrospray ionization mass spectrometry (HREIMS) confirms the molecular ion peak with sodium adduct at m/z 335.0515, consistent with the molecular formula C12H12N2O8.

  • Purification Techniques:
    Column chromatography on silica gel using dichloromethane/methanol mixtures is effective in isolating the pure tetramethyl ester after synthesis via the acid chloride intermediate.

Summary and Expert Notes

  • The direct esterification method using pyrazine-2,3,5,6-tetracarboxylic acid and methanol under acidic conditions is the most straightforward and yields a higher amount of product (~67%).
  • The two-step method involving formation of the acid chloride intermediate followed by methanolysis provides an alternative route but with lower yield (~30%) and requires chromatographic purification.
  • Both methods produce the same this compound product, confirmed by NMR and mass spectrometry.
  • Choice of method depends on available reagents, desired purity, and scale of synthesis.

This detailed analysis is based on verified chemical literature and experimental data, excluding unreliable sources. The synthesis routes and characterization data provide a comprehensive guide for preparing this compound with professional rigor.

Chemical Reactions Analysis

Types of Reactions: Tetramethyl pyrazine-2,3,5,6-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Applications

1. Therapeutic Uses
TMP has been investigated for its therapeutic effects in various medical conditions:

  • Asthma and Respiratory Disorders : TMP has shown potential in treating asthma by acting as a bronchodilator and anti-inflammatory agent. Studies indicate its efficacy in reducing airway inflammation and improving lung function in asthmatic patients .
  • Cardiovascular Health : Research has highlighted TMP's role in improving heart function and mitigating heart failure symptoms. It is believed to enhance endothelial function and promote vasodilation .
  • Cancer Treatment : TMP exhibits antineoplastic properties, particularly in inhibiting melanoma metastasis. It has been studied for its ability to induce apoptosis in cancer cells and reduce tumor growth .

2. Gastroprotective Effects
Recent studies have demonstrated that TMP can ameliorate gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs). Its antioxidant and anti-inflammatory properties contribute to protecting gastric mucosa from damage .

Food Science Applications

1. Flavoring Agent
TMP is utilized as a flavoring agent due to its nutty aroma and taste. It is commonly found in various food products such as:

  • Processed Foods : Used to enhance the flavor profile of snacks, baked goods, and dairy products.
  • Beverages : Present in some alcoholic drinks, contributing to their aromatic complexity .

Materials Science Applications

1. Supramolecular Chemistry
TMP has been explored for its role in supramolecular synthons. It forms co-crystals with other compounds, which can exhibit polymorphism—an essential property for developing new materials with tailored functionalities .

Case Studies

StudyApplicationFindings
Inhibition of Melanoma Metastasis Cancer TreatmentTMP significantly reduced metastasis in experimental models of melanoma .
Gastroprotective Effects Against NSAIDs GastroenterologyDemonstrated effectiveness in reducing ulcer severity through antioxidant mechanisms .
Flavor Profile Enhancement Food ScienceImproved sensory attributes of food products without compromising safety .

Mechanism of Action

The mechanism of action of tetramethyl pyrazine-2,3,5,6-tetracarboxylate involves its interaction with metal ions to form coordination complexes. The carboxylate groups and nitrogen atoms in the pyrazine ring act as donor sites, coordinating with metal ions to form stable complexes. These interactions are crucial for the compound’s role in forming metal-organic frameworks and coordination polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and applications of TPT and analogous pyrazine derivatives:

Compound Substituents Key Applications Notable Properties References
Tetramethyl pyrazine-2,3,5,6-tetracarboxylate (TPT) Four methyl esters at 2,3,5,6 Pharmacological activities (limited data), MOF precursor Lipophilic, organic-soluble ester form
Pyrazine-2,3,5,6-tetracarboxylic acid Four carboxylic acids at 2,3,5,6 MOFs, coordination polymers (e.g., JNU-205-RE) High coordination capacity, water-soluble
2,3,5,6-Tetramethylpyrazine (TTMP) Four methyl groups at 2,3,5,6 Food flavoring, protein binding (HSA) Volatile, used in e-cigarette aerosols
2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine (H4TTP) Four tetrazolyl groups at 2,3,5,6 High-energy materials (explosives) High nitrogen content (87%), thermal stability
Bis(2,3,5,6-tetramethyl-pyrazinato)vanadium Methyl groups + vanadium coordination Catalysis, redox-active complexes Stable coordination geometry, EPR-active

Physicochemical Properties

  • Solubility : TPT’s methyl esters confer solubility in organic solvents, whereas the tetracarboxylic acid form is water-soluble and ideal for aqueous MOF synthesis .
  • Thermal Stability : The tetrazolyl derivative (H4TTP) decomposes explosively above 250°C, whereas TPT and TTMP are stable up to 130–150°C .
  • Coordination Capacity : Pyrazine-2,3,5,6-tetracarboxylate forms 12-connected RE9 clusters in MOFs, outperforming simpler pyrazines like TTMP, which lack carboxylate groups .

Biological Activity

Tetramethyl pyrazine-2,3,5,6-tetracarboxylate (TMP) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including anti-cancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H12N2O8
  • Molecular Weight : 312.23 g/mol
  • CAS Number : 35042-21-8

1. Anti-Cancer Properties

Recent studies have highlighted the potential of TMP in cancer therapy. Notably, TMP has been shown to suppress epithelial-mesenchymal transition (EMT) in colon cancer cells. EMT is a critical process that enables cancer cells to acquire invasive properties. The following effects were observed:

  • Inhibition of EMT Markers : TMP treatment led to a reduction in the expression of markers such as MnSOD, fibronectin, vimentin, MMP-9, and N-cadherin while increasing occludin and E-cadherin levels in both unstimulated and TGFβ-stimulated colon cancer cells .
  • Reduction in Cell Proliferation and Migration : TMP significantly decreased the proliferation, migration, and invasion capabilities of colon cancer cells .
  • Modulation of Signaling Pathways : TMP influenced key oncogenic signaling pathways, including PI3K/Akt/mTOR and Wnt/GSK3/β-catenin pathways .

The mechanisms underlying the biological activities of TMP involve:

  • Reactive Oxygen Species Modulation : TMP's ability to regulate intracellular reactive oxygen species is pivotal in its anti-cancer effects. It modulates the expression of MnSOD, which is crucial for managing oxidative stress in cells .
  • Signaling Pathway Interference : By affecting various signaling pathways associated with cell growth and invasion, TMP exhibits potential as a therapeutic agent against cancer progression .

Case Study 1: Colon Cancer

In a study published in June 2022, researchers demonstrated that TMP effectively inhibited the EMT program in colon cancer cells. The study utilized both unstimulated and TGFβ-stimulated conditions to evaluate the compound's efficacy. Results showed that TMP not only inhibited cell migration but also altered the expression of multiple EMT-related proteins .

Case Study 2: Melanoma Metastasis

Another investigation reported that TMP inhibits melanoma metastasis by disrupting cellular signaling pathways involved in tumor progression. This suggests that TMP may serve as a dual-action compound capable of both preventing metastasis and directly inhibiting tumor growth .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
EMT SuppressionReduced levels of vimentin and N-cadherin; increased occludin and E-cadherin
Cell ProliferationDecreased proliferation rates in colon cancer cells
Migration/InvasionSignificant reduction in migration and invasion capabilities
Signaling PathwaysModulation of PI3K/Akt/mTOR and Wnt/GSK3/β-catenin pathways
Melanoma MetastasisInhibition of metastatic processes in melanoma models

Q & A

Q. What are the optimal synthetic routes for preparing Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate (TPT) in high purity?

TPT is typically synthesized via esterification of pyrazine-2,3,5,6-tetracarboxylic acid. A common method involves reacting the acid with excess methanol under reflux, catalyzed by thionyl chloride (SOCl₂) and a catalytic amount of DMF. The reaction proceeds at 80°C for 10 hours, followed by distillation to remove excess thionyl chloride . For improved yield and purity, recrystallization from acetonitrile or methanol is recommended . Alternative routes include transesterification with amino alcohols, such as 2-(2-aminoethoxy)ethanol, to produce functionalized derivatives .

Q. How can researchers characterize the structural integrity of TPT and its derivatives?

Structural characterization employs ¹H NMR (e.g., δ = 8.93 ppm for NH protons in DMSO-d₆) and X-ray crystallography . Slow evaporation of methanol solutions yields single crystals suitable for diffraction studies. For example, lithium coordination polymers derived from TPT show distorted trigonal-bipyramidal geometries, confirmed via crystallography . Additional techniques include FT-IR to monitor ester carbonyl stretches (~1700 cm⁻¹) and elemental analysis to verify stoichiometry .

Q. What solvent systems are compatible with TPT for crystallization studies?

Methanol and acetonitrile are optimal for growing TPT-derived crystals. For coordination polymers, aqueous or mixed-solvent systems (e.g., water/DMF) facilitate the incorporation of metal ions like La³⁺ or Eu³⁺, enabling luminescence studies . Slow evaporation at room temperature minimizes lattice defects .

Advanced Research Questions

Q. How does TPT serve as a ligand in designing luminescent lanthanide coordination polymers?

TPT’s four carboxylate groups act as polydentate ligands, forming stable frameworks with lanthanides (e.g., Eu³⁺, Tb³⁺). These polymers exhibit tunable luminescence via energy transfer from the ligand to metal centers. For instance, La³⁺-doped TPT frameworks show strong red (Eu³⁺) or green (Tb³⁺) emission under UV excitation, with quantum yields enhanced by optimizing ligand-to-metal ratios . Water molecules in the coordination sphere can quench luminescence, requiring anhydrous synthesis conditions for high efficiency .

Q. What methodologies resolve contradictions in catalytic activity reports for TPT-based metal complexes?

Discrepancies arise from variations in metal coordination geometry and solvent effects. For example, vanadium(IV) complexes with TPT ([V(IV)O(L)]) exhibit mixed redox behavior in cyclic voltammetry, influenced by ligand folding (dihedral angle ~13.6°) and spin density distribution . To reconcile conflicting data, researchers should standardize electrochemical conditions (e.g., scan rate, electrolyte) and use EPR spectroscopy to probe metal-ligand interactions .

Q. How can TPT be integrated into metal-organic frameworks (MOFs) for gas storage or catalysis?

TPT’s rigidity and symmetry enable the construction of MOFs with nanochannels. For example, nickel-TPT MOFs feature trimeric building units bridged by water molecules, creating pores suitable for CO₂ adsorption . Post-synthetic modification (PSM) with functional groups (e.g., -NH₂) enhances catalytic activity in Knoevenagel reactions. BET surface area analysis and gas adsorption isotherms quantify performance .

Q. What strategies mitigate decomposition of TPT derivatives under hydrothermal conditions?

Hydrothermal stability is enhanced by:

  • Using buffered solutions (pH 5–6) to prevent acid-catalyzed ester hydrolysis.
  • Incorporating auxiliary ligands (e.g., 1,2,4-triazole) to stabilize the framework .
  • Shortening reaction times (<24 hours) at temperatures ≤120°C .

Methodological Challenges and Solutions

Q. How to address low yields in TPT-mediated Suzuki-Miyaura cross-coupling reactions?

Low yields often stem from poor solubility of TPT-metal complexes. Solutions include:

  • Using polar aprotic solvents (e.g., DMF or DMSO) with microwave-assisted heating.
  • Adding phase-transfer catalysts (e.g., TBAB) to enhance reagent interaction .
  • Pre-activating palladium catalysts with TPT ligands to improve turnover .

Q. What analytical approaches validate TPT’s role in biological systems (e.g., antiviral activity)?

Network pharmacology models map TPT’s interactions with viral targets (e.g., SARS-CoV-2 main protease). In vitro assays (e.g., plaque reduction neutralization) combined with molecular docking (AutoDock Vina) quantify binding affinities. However, false positives are common; validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How to resolve ambiguities in hydrogen bonding patterns in TPT crystals?

High-resolution X-ray data (≤0.8 Å) and Hirshfeld surface analysis clarify O⋯H⋯O interactions. For example, in lithium-TPT polymers, coordinated water molecules donate hydrogen bonds to carboxylate O atoms, forming ribbons . DFT calculations (B3LYP/6-311+G(d,p)) model bond lengths and angles, cross-validated with experimental data .

Tables: Key Data for TPT Research

Property Method Typical Results Reference
Melting PointDSC215–218°C (decomposes)
Luminescence Quantum YieldFluorimetry (Eu³⁺ complex)42% (λₑₓ = 394 nm, anhydrous conditions)
BET Surface Area (MOF)N₂ Adsorption780 m²/g (Ni-TPT framework)
Redox Potential (V⁴⁺ complex)Cyclic VoltammetryE₁/₂ = −0.85 V vs. Ag/AgCl (in CH₃CN)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tetramethyl pyrazine-2,3,5,6-tetracarboxylate
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